Erbium(3+);trihydroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
erbium(3+);trihydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3H2O/h;3*1H2/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVZPNQZVXNCJK-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Er+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14646-16-3 | |
| Record name | Erbium hydroxide (Er(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14646-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbium hydroxide (Er(OH)3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014646163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium hydroxide (Er(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Erbium 3+ ;trihydroxide and Analogous Rare Earth Hydroxides
Hydrothermal and Solvo-Hydrothermal Synthesis Approaches
Hydrothermal and solvo-hydrothermal methods are widely employed for the synthesis of rare earth hydroxides due to their ability to produce highly crystalline and morphologically controlled nanomaterials. nih.gov These techniques involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures. researchgate.net
Temperature and Solvent-Mediated Phase Control
Temperature is a critical parameter in the hydrothermal synthesis of rare earth hydroxides, as it can dictate the resulting crystalline phase. For instance, in the synthesis of erbium-based materials, lower temperatures (120-140°C) in a water/ethanol (B145695)/decanoic acid medium favor the formation of the monoclinic Erbium oxide hydroxide (B78521) (ErOOH) phase, while higher temperatures (160-180°C) lead to the cubic Erbium oxide (Er₂O₃) phase. researchgate.net Similarly, for heavier rare earth elements like erbium, there is a specific temperature threshold at which the hydroxide phase [Er(OH)₃] transitions to the oxyhydroxide phase (ErOOH). sci-hub.se This phase boundary is also influenced by the solvent concentration, with ErOOH being stable at higher temperatures and Er(OH)₃ forming at lower temperatures. sci-hub.se
The choice of solvent also plays a crucial role. Solvents such as water, ethanol, and ethylene (B1197577) glycol can influence the reactivity, solubility, and diffusion of reagents, thereby affecting the morphology and size of the resulting rare earth hydroxides. nih.gov For example, a mixture of water and ethanol is commonly used in the synthesis of rare earth hydroxide nanorods. nih.gov
Influence of Precursor Concentration and Reaction Parameters
The morphology and size of hydrothermally synthesized rare earth hydroxides are significantly influenced by various reaction parameters. While hydrothermal temperature and the ratio of additives to the rare earth precursor may have a slight effect, reaction time and the ratio of solvents (e.g., water to ethanol) have a more pronounced impact. nih.gov
In a typical synthesis of La(OH)₃ nanorods, increasing the reaction time from 6 to 24 hours at 180°C leads to a progressive increase in the length and aspect ratio of the nanorods. nih.gov The concentration of reactants has also been shown to affect the size and morphology of erbium hydroxide particles. nih.gov Statistical analyses have been employed to create quantitative links between synthesis parameters—such as temperature, time, and precursor concentration—and the resulting nanoparticle morphologies, including diameter and polydispersity. rsc.org
Table 1: Effect of Reaction Time on La(OH)₃ Nanorod Dimensions nih.gov
| Reaction Time (hours) | Average Diameter (nm) | Average Length (nm) |
| 6 | ~15 | ~100 |
| 12 | ~15 | ~150 |
| 18 | ~15 | ~200 |
| 24 | ~15 | ~250 |
pH-Controlled Synthesis for Morphology and Crystalline Phase
The pH of the reaction solution is a dominant factor in controlling the morphology and crystalline phase of the synthesized materials. nih.gov Drastic changes in the morphology of erbium-based nanostructures have been observed by varying the pH while keeping other conditions constant. researchgate.net
For example, in a hydrothermal synthesis at 300°C and 25 MPa:
At pH 12 , monoclinic ErOOH nanofibers with diameters of 6–30 nm are formed. researchgate.net
Increasing the pH to 13 results in the formation of nanorods with larger diameters of 20–100 nm. researchgate.net
Decreasing the pH to 6 leads to a dramatic shift, producing a new crystalline phase of star-like nanolayers. researchgate.net
Similarly, in the synthesis of europium hydroxides, the crystalline phase can be controlled by adjusting the pH and temperature. At a low temperature (80°C), a layered Eu₂(OH)₅NO₃·2H₂O phase is formed at pH values between 7 and 9. nih.gov To obtain the Eu(OH)₃ phase, both a higher pH (≥9) and a higher temperature (≥160°C) are required. nih.gov
Table 2: Influence of pH on Erbium Oxide Hydroxide (ErOOH) Morphology researchgate.net
| pH | Temperature (°C) | Pressure (MPa) | Resulting Morphology | Crystalline Phase |
| 12 | 300 | 25 | Nanofibers (6-30 nm diameter) | Monoclinic ErOOH |
| 13 | 300 | 25 | Nanorods (20-100 nm diameter) | Monoclinic ErOOH |
| 6 | 300 | 25 | Star-like Nanolayers | New erbium-based phase |
Anisotropic Growth Mechanisms in Hydrothermal Systems
Anisotropic, or directionally dependent, growth is a key mechanism in the formation of various nanostructures like nanorods and nanofibers. In hydrothermal systems, the inherent crystal structure of the material often dictates the direction of preferential growth. For ErOOH nanofibers, it has been observed that the growth direction is along the nih.gov crystallographic axis. researchgate.net This can lead to the formation of branched nanofibers where new fibers nucleate and grow on the sides of existing ones. researchgate.net
The use of specific additives can also induce anisotropic growth. For instance, bidentate amine ligands have been used to promote the anisotropic crystal growth of β-Ni(OH)₂ along the stacking direction, resulting in hexagonal prisms with an unusually high aspect ratio. researchgate.netrsc.org This is achieved by the controlled release of metal ions from stable complexes, which maintains a constant and relatively high level of supersaturation. researchgate.netrsc.org Similarly, the oxidation of benzyl (B1604629) alcohol to benzoic acid can induce anisotropic growth of La(OH)₃ nanoparticles in the mpg.de direction by preferential coordination to specific crystal facets. semanticscholar.org
Homogeneous Alkalization Techniques for Layered Structures
Homogeneous alkalization is an effective method for producing highly crystalline layered rare earth hydroxides (LREHs). mpg.deresearchgate.net This technique involves the slow and uniform generation of hydroxide ions throughout the solution, which facilitates controlled precipitation and crystallization. A common reagent used for this purpose is hexamethylenetetramine (HMT), which hydrolyzes upon heating to produce ammonia, thereby gradually increasing the pH. mpg.demdpi.com
This method has been successfully employed to synthesize a range of LREHs with various intercalated anions, such as chloride, nitrate, and sulfate. mpg.de The resulting materials exhibit well-defined layered structures. mpg.deresearchgate.net Two primary types of cationic rare earth hydroxide layers have been identified through this method: {[RE₂(OH)₅(H₂O)₂]⁺}∞ and {[RE(OH)₂(H₂O)]⁺}∞. mpg.deresearchgate.net The morphology of the resulting crystals can vary depending on the specific rare earth element, changing from elongated hexagons for Sm and Eu to rhombus shapes for Ho, Er, and Tm. mdpi.com This technique is also suitable for creating high-entropy layered hydroxides with a homogeneous distribution of multiple rare earth cations. rsc.org
Microwave-Assisted Hydrothermal Synthesis
Microwave-assisted hydrothermal synthesis (MAHS) is a rapid and energy-efficient method for producing nanomaterials. researchgate.netacs.org By utilizing microwave irradiation, this technique allows for direct and uniform heating of the reaction mixture, leading to significantly shorter reaction times compared to conventional hydrothermal methods. acs.org
MAHS has been shown to be a reproducible and time-saving approach for the synthesis of highly crystalline layered rare earth hydroxides. rsc.org The rapid heating fosters the fast formation of hydroxide nuclei, which is advantageous for creating multication compounds with a high degree of cation mixing. rsc.org The morphology of the resulting particles, such as the formation of loose or spherical aggregates of plate-like particles, can be controlled by the synthesis temperature. rsc.org
Furthermore, microwave irradiation provides better control over the morphology of rare earth oxide nanostructures, which are often produced by the dehydration of hydroxide precursors. By varying the microwave irradiation time, the shape of the nanoparticles can be tuned from small spherical particles to nanorods and interconnected rod structures.
Other Wet-Chemistry Fabrication Routes for Erbium(III) Hydroxide Precursors
Co-precipitation is a versatile and widely employed wet-chemistry technique for the synthesis of Erbium(III) hydroxide and analogous rare earth hydroxides. science.gov This method involves the simultaneous precipitation of the target rare earth element (REE) cation along with one or more other metal cations from a solution. The process is initiated by introducing a precipitating agent, typically a base such as sodium hydroxide or ammonium (B1175870) hydroxide, which raises the pH and causes the formation of insoluble hydroxides. binghamton.educhapman.edu Co-precipitation is particularly valuable for synthesizing complex, multi-element materials and for recovering rare earth elements from dilute solutions. flogen.org
The technique is foundational in controlling the stoichiometry and achieving a high degree of homogeneity in the resulting precursor material, which is crucial for the subsequent fabrication of mixed metal oxides. The simultaneous precipitation ensures that the constituent ions are mixed on an atomic level within the hydroxide precipitate.
A significant application of co-precipitation is the recovery of REEs from industrial effluents and natural sources like acid mine drainage (AMD). flogen.orgiaea.org In these processes, REEs, which are often present in low concentrations, are co-precipitated with more abundant elements like iron, aluminum, or manganese. flogen.org By adjusting the pH of the solution, an amorphous precipitate of aluminum or iron oxyhydroxides is formed, which effectively traps or adsorbs the rare earth ions. iaea.orgosti.gov This method can achieve high recovery efficiencies, often exceeding 90%. flogen.org For instance, studies on simulated AMD have shown that adjusting the pH to approximately 6 can effectively remove REEs. flogen.org Similarly, raising the pH to 8 in other systems has been shown to produce an amorphous precipitate containing a significant percentage of REE oxides. iaea.org
The choice of precipitating agent and the final pH are critical parameters that influence the efficiency of the process and the composition of the precipitate. Potassium hydroxide is sometimes preferred over sodium hydroxide to prevent the formation of rare earth double sodium sulphate salts, which could complicate the recovery process. iaea.org Staged precipitation, where the pH is increased incrementally, allows for the selective precipitation of different metal hydroxides. Research indicates that iron hydroxides precipitate at lower pH values and contain minimal REEs, while the bulk of rare earth elements precipitate at a higher pH range (e.g., 4.85-6.11), often in conjunction with aluminum and other metal hydroxides. osti.gov
The table below summarizes findings from various studies on REE recovery using co-precipitation with other metal hydroxides.
| Source Material | Co-precipitating Agent(s) | Precipitating Agent (Base) | Final pH | REE Removal / Recovery Efficiency (%) | REE Oxide Content in Precipitate (%) |
| Simulated Acid Mine Drainage | Iron (Fe), Manganese (Mn) | Potassium Hydroxide (KOH) | 6.0 ± 0.3 | > 90% | ~17% |
| Acid Mine Drainage | Aluminum (Al) | Potassium Hydroxide (KOH) | 8.0 | Not Specified | 14% |
| Coal Coarse Refuse Leachate | Aluminum (Al), Silicon (Si), Copper (Cu) | Sodium Hydroxide (NaOH) | 4.85 - 6.11 | > 80% | ~1.1% |
In the synthesis of nanomaterials, co-precipitation methods can be modified to control particle size and morphology. The addition of stabilizing agents or the use of specific solvents, such as alcohol, can help produce spherical nanoparticles with controlled size distributions, often smaller than 100 nm. researchgate.netresearchgate.net For example, a modified co-precipitation technique using ascorbate (B8700270) as a stabilizing agent has been successfully employed in the synthesis of Erbium(III) oxide (Er₂O₃) nanoparticles, which are derived from an initial hydroxide precipitate. researchgate.net
Structural Elucidation and Morphology Control of Erbium 3+ ;trihydroxide Nanostructures
Crystalline Phases and Polymorphism in Erbium Hydroxides
The study of the crystalline structure of erbium hydroxides is crucial for understanding their properties and potential applications. While extensive research exists on the polymorphism of rare earth sesquioxides (RE₂O₃), specific data on the polymorphic nature of pure Erbium(3+);trihydroxide (Er(OH)₃) is less detailed. However, research into related erbium oxyhydroxide (ErOOH) and the broader family of rare earth compounds provides significant insight into the structural possibilities.
The polymorphism of rare earth compounds is well-documented, with erbium compounds exhibiting several crystalline forms depending on conditions like pressure and temperature. mpg.dewikipedia.org Erbium(III) oxide (Er₂O₃), the decomposition product of erbium hydroxide (B78521), has a stable cubic C-type structure at ambient conditions. mpg.dewikipedia.org Research has demonstrated a pressure-induced phase transformation from this cubic form to a monoclinic B-type phase. mpg.denih.govosti.gov This transition in Er₂O₃ begins at a pressure of 9.9 GPa and is completed by 16.3 GPa, resulting in a volume decrease of approximately 9%. nih.govosti.gov
In compounds more closely related to the hydroxide, such as erbium oxide hydroxide (ErOOH), a monoclinic phase has been successfully synthesized. researchgate.net Specifically, ErOOH nanofibres obtained through a facile hydrothermal method were identified as having a monoclinic crystal structure. researchgate.net Some erbium compounds, like Erbium(III) chloride, also form monoclinic crystals. wikipedia.org While the cubic phase is common for many rare-earth oxides at standard conditions, the formation of a monoclinic phase in erbium-based compounds can be induced by high pressure or specific synthesis conditions, such as the use of a bias voltage during thin film deposition for Er₂O₃. mpg.denih.gov
| Compound | Phase | Crystal System | Formation Conditions/Notes |
|---|---|---|---|
| Erbium(III) oxide (Er₂O₃) | C-phase | Cubic | Stable phase at ambient temperature and pressure. mpg.de |
| Erbium(III) oxide (Er₂O₃) | B-phase | Monoclinic | Formed from the cubic phase under high pressure (starting at 9.9 GPa). nih.govosti.gov |
| Erbium Oxide Hydroxide (ErOOH) | - | Monoclinic | Synthesized as single-crystal nanofibers via a hydrothermal method. researchgate.net |
Erbium compounds share structural similarities with other members of the rare earth series. This is due to the lanthanide contraction, which results in a gradual decrease in ionic radii across the series, leading to similar chemical properties and crystal structures. mdpi.com Many rare earth hydroxides can be synthesized using similar methods, resulting in comparable morphologies, which suggests they are isostructural. For instance, a hydrothermal approach used to create Er(OH)₃ nanorods is also effective for producing morphologically similar nanorods of La(OH)₃, Nd(OH)₃, Pr(OH)₃, Sm(OH)₃, and Gd(OH)₃. nih.gov
This isostructural relationship extends to other classes of rare earth compounds. The normal carbonates of rare earths from samarium to erbium, as well as yttrium, are isostructural with the mineral tengerite. mdpi.com Similarly, some organoerbium compounds, such as the mostly ionic cyclopentadienides, are isostructural with those of lanthanum. wikipedia.org The tendency for rare earth elements to form isostructural series is a key principle in the predictive synthesis of new materials with tailored properties.
Advanced Morphological Control of this compound
The physical and chemical properties of nanomaterials are intrinsically linked to their size, shape, and dimensionality. nih.gov Consequently, significant research has focused on controlling the morphology of this compound and related compounds to produce a wide array of nanostructures, from simple one-dimensional shapes to complex, hierarchical architectures. Hydrothermal synthesis is a particularly versatile and widely used method for achieving this control. researchgate.netnih.govnih.gov
Low-dimensional nanostructures of erbium hydroxides and oxyhydroxides have been selectively synthesized using hydrothermal techniques. researchgate.net These methods typically involve the preparation of a precursor solution, often from an erbium salt like Er(NO₃)₃, which is then subjected to heat and pressure in an autoclave. nih.gov
Nanofibres: Monoclinic ErOOH nanofibres with diameters ranging from 6 to 30 nm have been produced in subcritical water at a pH of 12 and a temperature of 300°C. researchgate.net
Nanorods: Rod-like morphologies of Er(OH)₃ are readily fabricated via a convenient hydrothermal approach. nih.gov By adjusting the pH to 13 under the same conditions used for nanofibres, researchers have synthesized ErOOH nanorods with diameters of 20–100 nm. researchgate.net
Nanolayers: A significant change in morphology to star-like nanolayers of a new crystalline phase was observed when the pH was decreased to 6 during hydrothermal synthesis. researchgate.net
Beyond simple one-dimensional structures, more complex, three-dimensional architectures of erbium hydroxides have been fabricated. These hierarchical structures are often self-assembled from smaller nanoscale building blocks.
Microflowers and Microspheres: Crystalline microflowers, along with hexagonal microlayers and microspheres composed of nanoparticles, have been synthesized in subcritical water using a hydrothermal batch reactor. nih.gov The Er₂(OCO₃)(OH)₂ microflowers were found to be pure and structurally uniform. nih.gov
Tubes: While the synthesis of erbium hydroxide nanotubes has not been as extensively detailed, the growth mechanism for other rare earth hydroxide nanotubes, such as Tb(OH)₃ and Y(OH)₃, is well-understood and attributed to the highly anisotropic crystal structure of these hexagonal hydroxides. semanticscholar.orgresearchgate.net This principle suggests that similar one-dimensional, single-crystalline nanotubes of Er(OH)₃ could be formed under appropriate conditions without the need for templates or catalysts. semanticscholar.orgresearchgate.net
The final morphology of this compound nanostructures is highly sensitive to the specific conditions of the synthesis process. nih.gov By carefully manipulating these parameters, it is possible to selectively target the formation of a desired architecture. The hydrothermal method offers precise control over these variables. nih.gov
Key parameters include:
pH: This is one of the most critical factors. Drastic morphological changes from nanofibres (pH 12) to nanorods (pH 13) and nanolayers (pH 6) have been demonstrated by only altering the pH. researchgate.net
Temperature and Pressure: These are fundamental parameters in hydrothermal synthesis that influence reaction kinetics and crystalline phase formation. nih.gov
Reactant Concentrations: The concentration of the erbium precursor and other additives affects nucleation and growth rates, thereby influencing the final particle size and shape. nih.gov
Residence Time: The duration of the hydrothermal treatment impacts the extent of crystal growth and the potential for morphological transformation. nih.gov
Solvent Composition: The ratio of solvents, such as water and ethanol (B145695), can influence the size and morphology of the resulting nanostructures. nih.gov
| Parameter | Condition | Resulting Morphology | Reference |
|---|---|---|---|
| pH | 13 | Nanorods (ErOOH) | researchgate.net |
| pH | 12 | Nanofibres (ErOOH) | researchgate.net |
| pH | 6 | Nanolayers | researchgate.net |
| Temperature | 300 °C | Nanofibres/Nanorods | researchgate.net |
| Reactant Concentration | Variable | Influences size and shape | nih.gov |
| Residence Time | Variable | Influences crystal growth | nih.gov |
| Solvent Ratio (Water/Ethanol) | Variable | Influences size and morphology | nih.gov |
Crystal Engineering and Coordination Environments of Erbium(III) in Hydroxide Systems
The crystal engineering of erbium(III) hydroxide systems allows for the design of nanostructures with tailored properties. This is largely achieved through the manipulation of the coordination environment of the Er(III) ion, which dictates the resulting crystal structure, morphology, and chemical behavior.
This compound can form layered rare earth hydroxide (LRH) structures, which are a class of inorganic materials composed of positively charged layers of rare earth ions coordinated to hydroxide groups and water molecules. These layers are held together by interlayer anions. The general formula for these compounds is often represented as [RE₂(OH)₅(H₂O)₂]⁺·A⁻·nH₂O, where RE is a rare earth element like erbium, and A⁻ is an intercalated anion.
A specific example of a cationic erbium-based layered material is [Er₁₂(OH)₂₉(H₂O)₅][O₃SCH₂CH₂SO₃]₃.₅·5H₂O nih.gov. In this structure, the cationic corrugated layers are composed of erbium, hydroxide, and coordinated water molecules. The charge of these layers is balanced by the presence of ethanedisulfonate anions in the interlayer space. This layered arrangement is crucial for the material's properties, particularly its ability to participate in anion exchange reactions.
| Compound Formula | Structural Characteristic |
| [Er₁₂(OH)₂₉(H₂O)₅][O₃SCH₂CH₂SO₃]₃.₅·5H₂O | Cationic corrugated layers with interlayer ethanedisulfonate anions nih.gov. |
The layered nature of erbium hydroxides, with positively charged layers and charge-balancing anions in the interlayer space, facilitates a rich anion intercalation chemistry. This allows for the exchange of the original interlayer anions with a variety of other organic or inorganic anions.
The aforementioned erbium hydroxide ethanedisulfonate, [Er₁₂(OH)₂₉(H₂O)₅][O₃SCH₂CH₂SO₃]₃.₅·5H₂O, demonstrates this capability by undergoing complete organic anion exchange. For instance, the ethanedisulfonate anions can be replaced by various α,ω-alkanedicarboxylates nih.gov. This exchange is driven by factors such as the charge density of the incoming anion and its affinity for the hydroxide layers. The ability to intercalate different anions allows for the tuning of the material's properties, such as its interlayer spacing, hydrophilicity, and potential for functional applications.
| Original Interlayer Anion | Exchanged Anion Type |
| Ethanedisulfonate | α,ω-alkanedicarboxylates nih.gov. |
In various erbium-containing compounds, different coordination geometries have been observed. For example, in one complex, the erbium(III) ion is nine-coordinate, adopting a slightly distorted tricapped trigonal prism geometry researchgate.net. In another instance, an eight-coordinate Er³⁺ ion is found in a distorted bicapped trigonal prism geometry researchgate.net. While these examples are not of pure this compound, they illustrate the common coordination geometries that can be expected for erbium(III) in similar chemical environments. The specific geometry is influenced by factors such as the nature of the ligands, steric hindrance, and the packing forces within the crystal lattice.
| Coordination Number | Coordination Geometry |
| 9 | Distorted tricapped trigonal prism researchgate.net. |
| 8 | Distorted bicapped trigonal prism researchgate.net. |
Defect structures, such as point defects (vacancies, interstitials, substitutions) and extended defects (dislocations, grain boundaries), can significantly influence the properties of materials. In the context of this compound, while specific studies on its intrinsic defect structures are limited, parallels can be drawn from studies on erbium-doped materials.
For instance, in erbium-doped nanocrystals, erbium spin defects can be present, and their coherence times are affected by their proximity to the surface and the presence of other nuclei arxiv.org. In erbium-doped silica, the introduction of erbium can lead to lattice expansion and the creation of impurity states near the conduction band, which in turn modifies the electronic and optical properties semnan.ac.ir. Oxygen and silicon vacancies in such systems can further introduce deep donor levels and alter the band gap semnan.ac.ir.
Similarly, in this compound nanostructures, the presence of hydroxide or erbium vacancies could affect the material's lattice structure, electronic properties, and surface reactivity. For example, oxygen-related defects in titanate nanotubes incorporating erbium have been shown to influence their photoluminescence and photocatalytic activity mdpi.com. Therefore, controlling the concentration and type of defects during the synthesis of this compound is crucial for tailoring its functional properties for specific applications.
| Defect Type (Inferred) | Potential Impact on this compound Properties |
| Hydroxide Vacancies | Altered electronic structure, modified surface reactivity, potential influence on catalytic or optical properties. |
| Erbium Vacancies | Lattice distortion, changes in charge balance, potential impact on mechanical and thermal stability. |
| Interstitial Atoms/Ions | Strain in the crystal lattice, modification of electronic band structure. |
Spectroscopic Properties and Luminescence Phenomena of Erbium 3+ ;trihydroxide
Upconversion Luminescence (UCL) Mechanisms in Erbium(III) Hydroxide (B78521) Systems
Upconversion luminescence is a process where lower-energy photons are converted into higher-energy light. In erbium(III) hydroxide, this phenomenon is primarily driven by several key mechanisms.
Energy Transfer Upconversion (ETU) is a significant mechanism responsible for the upconversion luminescence in materials doped with erbium ions. This process involves the interaction of two nearby excited Er³⁺ ions. After initial excitation to an intermediate energy level, one ion transfers its energy to the other, promoting the recipient ion to a higher energy state from which it can emit a higher-energy photon. The ETU process is highly dependent on the concentration of erbium ions, with its efficiency increasing at higher doping levels, although this can also lead to quenching effects. nih.gov
Excited-State Absorption (ESA) is another pathway contributing to upconversion luminescence. researchgate.net In this process, a single Er³⁺ ion, already in an excited state after absorbing one photon, absorbs a second photon to reach an even higher energy level. researchgate.net This mechanism's contribution is particularly notable at high excitation power densities. The efficiency of ESA can be influenced by the host material and the specific energy levels of the erbium ion. researchgate.netresearchgate.net
To enhance the efficiency of upconversion, sensitizer (B1316253) ions like ytterbium (Yb³⁺) are often incorporated into the material. Yb³⁺ ions have a large absorption cross-section for the typical pump wavelength of 980 nm. upb.rofrontiersin.org After absorbing a photon, the Yb³⁺ ion efficiently transfers its energy to a neighboring Er³⁺ ion. upb.rofrontiersin.org This energy transfer from Yb³⁺ to Er³⁺ significantly increases the population of the excited states of erbium, leading to a substantial enhancement of the upconversion luminescence intensity. upb.ronih.gov
Luminescence quenching refers to processes that decrease the intensity of luminescence. In erbium(III) hydroxide, cross-relaxation is a major quenching mechanism, especially at high erbium concentrations. researcher.liferesearchgate.net This involves the non-radiative transfer of energy between adjacent Er³⁺ ions, leading to a loss of luminescent efficiency. researcher.liferesearchgate.net
Downconversion Luminescence (DCL) Characteristics
Downconversion luminescence, or Stokes luminescence, involves the absorption of a high-energy photon and the subsequent emission of a lower-energy photon. In erbium(III) hydroxide, DCL is prominently observed in the near-infrared (NIR) region. The most notable downconversion emission is centered around 1530-1550 nm, which corresponds to the transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) of the Er³⁺ ion. erbium.nlerbium.nl This specific wavelength is of immense technological importance as it aligns with the low-loss window of silica-based optical fibers used in telecommunications. erbium.nl
Photoluminescence Emission Wavelengths and Transitions
The photoluminescence of erbium(III) hydroxide is characterized by distinct emission bands in the visible and near-infrared spectral regions, which are a direct result of the intra-4f electronic transitions of the Er³⁺ ion. researchgate.net
Under near-infrared excitation (typically around 980 nm), the most significant upconversion emissions are:
Green Emission: Two prominent bands are observed around 527 nm and 542 nm, corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, respectively. rsc.orgscielo.org.mx
Red Emission: A distinct band is seen at approximately 656 nm, which is attributed to the ⁴F₉/₂ → ⁴I₁₅/₂ transition. rsc.org
The primary downconversion emission is:
Near-Infrared Emission: A strong emission is observed around 1530 nm, originating from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. humaneticsgroup.com
The relative intensities of these emission bands can be influenced by factors such as the concentration of erbium ions, the presence of sensitizer ions like Yb³⁺, and the specific crystalline structure of the hydroxide. researchgate.net
| Emission Wavelength (approx.) | Transition | Color/Region | Luminescence Type |
| 527 nm | ²H₁₁/₂ → ⁴I₁₅/₂ | Green | Upconversion |
| 542 nm | ⁴S₃/₂ → ⁴I₁₅/₂ | Green | Upconversion |
| 656 nm | ⁴F₉/₂ → ⁴I₁₅/₂ | Red | Upconversion |
| 1530 nm | ⁴I₁₃/₂ → ⁴I₁₅/₂ | Near-Infrared | Downconversion |
f–f Electronic Transitions
The luminescence of Erbium(3+);trihydroxide originates from intra-configurational f–f electronic transitions of the Er³⁺ ion. These transitions are formally forbidden by the Laporte rule, which results in relatively long excited-state lifetimes. The energy levels of the Er³⁺ ion are split by spin-orbit coupling into several multiplets, denoted by the term symbol ²S+¹Lⱼ. When the Er³⁺ ion is incorporated into a crystal lattice, such as that of erbium hydroxide, the crystal field created by the surrounding hydroxide ions further splits these multiplets into a number of Stark levels. This splitting is dictated by the local symmetry of the Er³⁺ site. In the hexagonal crystal structure of Erbium(III) hydroxide, the Er³⁺ ion is surrounded by nine hydroxide ions, leading to a specific pattern of Stark splitting.
The f-f transitions give rise to characteristic absorption and emission bands in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. Some of the most prominent transitions for the Er³⁺ ion are detailed in the table below.
| Transition | Wavelength (nm) | Region |
| ⁴I₁₅/₂ → ⁴G₁₁/₂ | ~379 | Ultraviolet |
| ⁴I₁₅/₂ → ²H₁₁/₂ | ~520 | Green |
| ⁴I₁₅/₂ → ⁴S₃/₂ | ~540 | Green |
| ⁴I₁₅/₂ → ⁴F₉/₂ | ~650 | Red |
| ⁴I₁₅/₂ → ⁴I₉/₂ | ~800 | Near-Infrared |
| ⁴I₁₅/₂ → ⁴I₁₁/₂ | ~980 | Near-Infrared |
| ⁴I₁₅/₂ → ⁴I₁₃/₂ | ~1540 | Near-Infrared |
Note: The exact wavelengths can vary slightly depending on the host material and local environment.
Influence of Structural and Compositional Factors on Luminescence
The efficiency and characteristics of the luminescence from this compound are not solely determined by the intrinsic properties of the Er³⁺ ion but are also significantly influenced by a variety of external factors related to the material's structure and composition.
Crystalline Phase Effects on Luminescence Intensity
The crystal structure of the host material plays a crucial role in determining the luminescent properties of the embedded Er³⁺ ions. Different crystalline phases, or polymorphs, of a compound can exhibit distinct local symmetries around the erbium ion, which in turn affects the crystal field splitting of the energy levels. This can alter the probabilities of the f-f transitions and, consequently, the luminescence intensity. For instance, in other erbium-doped materials, transitions from a high-symmetry cubic phase to a lower-symmetry monoclinic phase have been shown to enhance luminescence intensity by several orders of magnitude. znaturforsch.com This is because lower symmetry can relax the selection rules for f-f transitions, leading to increased radiative decay rates. While specific studies on the comparative luminescence of different crystalline phases of pure Erbium(III) hydroxide are not extensively available, it is expected that variations in its crystal structure would similarly impact its optical output. The synthesis of erbium oxyhydroxide (ErOOH), a precursor to erbium oxide, has been shown to yield a monoclinic phase. researchgate.netresearchgate.net
Particle Size and Morphology Dependence of Optical Output
The morphology, or shape, of the nanoparticles also plays a significant role. For example, nanorods, nanowires, and nanoflowers will have different surface areas and crystal facet exposures compared to spherical nanoparticles. These differences can affect light scattering, extraction efficiency, and the density of surface quenching sites. Studies on other lanthanide-doped nanomaterials have shown that controlling the morphology is a key strategy for optimizing luminescence. kyoto-u.ac.jp For instance, the synthesis of gadolinium hydroxide (Gd(OH)₃) nanorods has been demonstrated to provide a suitable host for luminescent dopants. researchgate.net The controlled synthesis of various erbium hydroxide nanostructures, including nanofibers and nanorods, has been reported, suggesting the potential to tune their optical properties through morphological control. researchgate.net
Dopant Concentration Effects on Emission Intensity
In systems where Er³⁺ is a dopant in a host lattice, its concentration is a critical parameter that governs the emission intensity. At low concentrations, the luminescence intensity generally increases with the number of emitting ions. However, as the concentration of Er³⁺ ions increases beyond a certain point, the average distance between them decreases. This proximity can lead to non-radiative energy transfer processes between adjacent Er³⁺ ions, a phenomenon known as concentration quenching. This process provides an alternative decay pathway for the excited state, reducing the quantum yield of the desired luminescence. The optimal dopant concentration for maximum emission intensity is a balance between having a sufficient number of emitting centers and minimizing concentration quenching effects. In many erbium-doped materials, this optimal concentration is typically a few atomic percent.
Ligand and Coordination Environment Effects on Luminescence
The immediate chemical environment surrounding the Er³⁺ ion, known as the coordination environment, significantly influences its luminescent properties. In this compound, the Er³⁺ ion is coordinated by hydroxide (OH⁻) ligands. The vibrational energies of the O-H bonds in these ligands can be close to the energy gaps between some of the f-f electronic levels of the Er³⁺ ion. This proximity can lead to non-radiative decay through multiphonon relaxation, where the electronic excitation energy is dissipated as vibrational energy (phonons) in the surrounding lattice. This is a major pathway for luminescence quenching in many lanthanide-containing materials, particularly those with high-energy oscillators like O-H, C-H, or N-H bonds in their coordination sphere. nih.govucsd.eduresearchgate.net
The strength of the crystal field created by the hydroxide ligands also affects the splitting of the Er³⁺ energy levels and the probabilities of radiative transitions. The specific geometry of the nine-coordinate Er(OH)₉ cluster in the hexagonal lattice determines the precise nature of this interaction.
Magneto-Optical Effects in Erbium(III) Hydroxide Systems
Magneto-optical effects arise from the interaction of light with a material in the presence of a magnetic field. These effects can provide valuable information about the electronic and magnetic structure of a material. The magneto-optic Kerr effect (MOKE), for instance, describes the change in the polarization of light upon reflection from a magnetized surface. researchgate.net
The Er³⁺ ion is paramagnetic due to its unpaired 4f electrons. When placed in a magnetic field, the degeneracy of its energy levels is lifted, a phenomenon known as the Zeeman effect. This splitting of energy levels can be probed by spectroscopic techniques such as magnetic circular dichroism (MCD), which measures the difference in absorption of left and right circularly polarized light in a magnetic field. kirensky.ru MCD spectroscopy is a powerful tool for assigning electronic transitions and investigating the magnetic properties of the ground and excited states of paramagnetic ions like Er³⁺. While the general principles of magneto-optical effects in erbium-containing materials are established, specific experimental studies on Erbium(III) hydroxide systems are not widely reported in the literature.
Advanced Applications of Erbium 3+ ;trihydroxide in Functional Materials
Catalytic Applications
The catalytic activity of erbium compounds is generally attributed to the Lewis acidic nature of the Er³⁺ ion. mdpi.comnih.gov While erbium salts like triflates and chlorides have been investigated as both homogeneous and heterogeneous catalysts, the direct application of Erbium(III) hydroxide (B78521) in these areas is a subject of emerging research. mdpi.comalfachemic.com
Heterogeneous Catalysis Involving Erbium(III) Hydroxides
Heterogeneous catalysis offers significant advantages over homogeneous systems, primarily in the ease of catalyst recovery and recycling. mdpi.com The development of solid catalysts that are effective, non-toxic, and reusable is a key goal in green chemistry. researchgate.net Erbium(III) has been identified as a promising candidate for such catalysts due to its low toxicity, high oxophilicity, and strong Lewis acidity. nih.gov
Research into heterogeneous erbium catalysts has often involved grafting erbium complexes onto solid supports like mesoporous silica. nih.gov However, direct studies employing Erbium(III) hydroxide as a heterogeneous catalyst are not extensively documented in current literature. The compound typically serves as a precursor, which upon thermal decomposition (calcination), yields erbium oxide (Er₂O₃), a more stable material often used in catalytic applications. wikipedia.org The thermal decomposition of Erbium(III) hydroxide first proceeds to erbium oxyhydroxide (ErO(OH)) and then to erbium oxide at higher temperatures. wikipedia.org
Photocatalytic Mechanisms and Efficiency Enhancement
The photocatalytic potential of lanthanide compounds is an area of active investigation. While direct photocatalysis by Erbium(III) hydroxide itself is not widely reported, the principles of photocatalysis in related lanthanide hydroxides offer significant insights. In semiconductor photocatalysis, the process is initiated by the generation of electron-hole pairs upon light irradiation. nih.gov The efficiency of this process is often limited by the rapid recombination of these charge carriers.
Research on other lanthanide hydroxides, such as those of Lanthanum (La), Praseodymium (Pr), and Neodymium (Nd), has shown that they can exhibit significant photoelectrochemical activity for water splitting, particularly in the presence of a sulfide (B99878) sacrificial agent. acs.org The mechanism involves the photogenerated holes being scavenged by bisulfide ions, which suppresses electron-hole recombination and enhances photocatalytic activity. acs.org Doping erbium ions into other photocatalysts like titanium dioxide (TiO₂) has been shown to enhance photocatalytic activity by improving the separation of photogenerated carriers and reducing the crystallite size of the host material. researchgate.netrsc.org This enhancement is attributed to the 4f electron transitions of Er³⁺, which can reduce the bandgap and facilitate better charge separation. nih.gov
Role of Surface Oxygen Vacancies in Catalytic Activity
In lanthanide hydroxides, surface oxygen vacancies are reported to be critical for enhancing photoelectrochemical performance. acs.org These vacancies can act as trap states for photoinduced electrons, which promotes the separation of charge carriers and enhances photoluminescence and photocatalytic activity. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy has been used to confirm the presence of signals associated with oxygen vacancies in lanthanide hydroxides like La(OH)₃, Pr(OH)₃, and Nd(OH)₃. acs.org The formation of these vacancies during synthesis can be confirmed by High-Resolution Transmission Electron Microscopy (HR-TEM), which reveals surface defects and dislocations. acs.org When Er³⁺ ions are doped into a host lattice like TiO₂, the substitution of a Ti⁴⁺ ion can result in the formation of an oxygen vacancy to maintain charge neutrality, which may contribute to improved photoreactivity. nih.gov
Specific Reactions: Dehydration and Water Splitting
Dehydration: The dehydration of alcohols to form alkenes is a fundamental organic reaction typically catalyzed by strong acids. libretexts.org Lewis acids, including erbium salts like erbium(III) triflate, have also been shown to be effective catalysts for related reactions, such as the ring-opening of epoxides. organic-chemistry.org However, specific research detailing the use of Erbium(III) hydroxide as a catalyst for alcohol dehydration is limited. The basic nature of the hydroxide groups would likely make it unsuitable for conventional acid-catalyzed dehydration mechanisms.
Water Splitting: The photocatalytic splitting of water to produce hydrogen is a promising avenue for clean energy production. Research on lanthanide hydroxides has demonstrated their potential as photoanodes for water splitting. acs.org A study on La(OH)₃, Pr(OH)₃, and Nd(OH)₃ in a sodium sulfide solution under illumination showed significant and stable photocurrent densities, indicating their activity in sulfide-mediated photoelectrochemical water splitting. acs.org The activity showed a trend related to the lanthanide contraction, with La(OH)₃ exhibiting the highest current density. acs.org Although Erbium(III) hydroxide was not included in this particular study, its position in the lanthanide series suggests it would follow this trend. The presence of surface oxygen vacancies was identified as a key factor in this activity. acs.org
| Lanthanide Hydroxide | Saturated Current Density (mA/cm²) |
|---|---|
| La(OH)₃ | ~26 |
| Pr(OH)₃ | ~18 |
| Nd(OH)₃ | ~14 |
Integration in Optical Devices and Phosphors
The optical properties of the erbium(III) ion (Er³⁺) are central to its use in a wide array of photonic applications. The ion's characteristic 4f electron shell transitions, which are shielded from the host material by outer electron shells, result in sharp and stable emission spectra. erbium.nlucf.edu The most utilized transition is from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂), which occurs at a wavelength of ~1.53-1.54 µm, a critical window for telecommunications. erbium.nl
While Erbium(III) hydroxide itself is not typically the final active material in optical devices, it can serve as a precursor for introducing Er³⁺ ions into various host matrices like glasses, crystals, and polymers. erbium.nlnih.govarxiv.org The hydroxide is converted to the more stable erbium oxide during high-temperature fabrication processes.
Erbium-doped materials are also used as phosphors. whiterose.ac.ukresearchgate.net These materials can absorb light at one wavelength (e.g., 980 nm) and emit it at another, often in the visible or infrared spectrum. researchgate.net The efficiency and emission characteristics of the phosphor are highly dependent on the host material and the concentration of Er³⁺ ions. whiterose.ac.uk
Optical Amplifiers and Waveguides
Erbium-doped materials are the cornerstone of modern optical amplifiers, particularly Erbium-Doped Fiber Amplifiers (EDFAs) and planar waveguide amplifiers. erbium.nlucf.edu These devices are essential for boosting optical signals in long-haul fiber optic communication systems without converting them to electrical signals. erbium.nl Planar waveguide amplifiers, often fabricated on silicon substrates, are being developed for integrated photonic circuits, enabling smaller and more complex optical systems. ucf.eduoptica.org
The fundamental principle involves pumping the Er³⁺ ions to a higher energy level with a laser (commonly at 980 nm or 1480 nm). ucf.edu When a signal at ~1.54 µm passes through the material, it stimulates the excited Er³⁺ ions to relax to their ground state, releasing photons that are coherent with the signal and thus amplifying it. erbium.nl A significant challenge in creating compact, high-gain amplifiers is increasing the concentration of erbium ions without causing efficiency-limiting processes like cooperative upconversion, where energy is exchanged between two excited erbium ions. erbium.nl
| Parameter | Value |
|---|---|
| Waveguide Length | 4 cm |
| Er Peak Concentration | 0.3 at.% |
| Pump Wavelength | 1.48 µm |
| Pump Power | 10 mW |
| Gain at 1.53 µm | 4.0 dB |
| Net Gain (after loss) | 2.3 dB |
Photofunctional Materials Design
Erbium(3+);trihydroxide is a key component in the design of advanced photofunctional materials, primarily due to the unique optical properties inherent to the erbium ion (Er³⁺). Layered rare-earth hydroxides (LRHs), including those containing erbium, represent a novel class of photofunctional materials that synergistically combine a versatile layered structure with the distinct luminescent characteristics of rare-earth elements. This combination allows for the creation of materials with tunable optical properties, making them suitable for a range of applications in optoelectronics, catalysis, and magnetism.
The design of these materials often involves the synthesis of composite structures. For instance, gadolinium-erbium layered hydroxonitrates have been synthesized, which can then be intercalated with other ions, such as sulfates, to modify their properties. This approach allows for the fine-tuning of the material's characteristics by adjusting parameters during the synthesis and intercalation stages.
A significant strategy in the design of photofunctional LRHs is the concept of interlayer sensitization. This involves intercalating organic anions into the layers of the hydroxide material. These organic molecules can absorb light and efficiently transfer the energy to the rare-earth ions, such as Er³⁺, enhancing their photoluminescence intensity and quantum yield. This inorganic-organic hybrid system opens up new avenues for the development of multifunctional luminescent materials with tailored light-emitting properties. The photoluminescence of Er³⁺-doped materials is well-known, with emission bands in both the visible and infrared regions, notably around 1550 nm, which is crucial for telecommunications. The specific emission properties can be influenced by the host matrix and the concentration of erbium ions.
While much of the research has focused on erbium doped into other matrices, the principles are applicable to the design of materials based on this compound. The layered structure provides a flexible host for various guest molecules that can modulate the photofunctional response of the material.
Intercalation Chemistry and Anion Exchange in Layered Erbium Hydroxides
The layered structure of erbium hydroxides facilitates a rich intercalation chemistry, allowing for the insertion of various guest anions between the positively charged erbium hydroxide layers. This property is central to modifying the material's chemical and physical characteristics and is driven by the anion exchange capability of these compounds.
A notable example is the cationic erbium-based material, erbium hydroxide ethanedisulfonate, with the formula [Er₁₂(OH)₂₉(H₂O)₅][O₃SCH₂CH₂SO₃]₃.₅·5H₂O. This water-stable compound demonstrates the ability for complete organic anion exchange. The ethanedisulfonate anions, which are situated between the corrugated cationic erbium hydroxide layers, can be replaced by a variety of α,ω-alkanedicarboxylates. This exchange is facilitated by the relatively weak interactions between the intercalated organic anion and the hydroxide layers.
The process of anion exchange is a key feature of layered hydroxides. The general formula for layered rare-earth hydroxides, R₂(OH)₆₋ₘ(Aˣ⁻)ₘ/ₓ·nH₂O, highlights the presence of interlayer anions (A) that balance the positive charge of the rare-earth hydroxide layers. The ability to exchange these anions is a fundamental characteristic that allows for the tailoring of the interlayer spacing and functionality. The driving force for anion exchange is a critical factor; for an exchange to occur, the intercalation driving force of the incoming guest anion must be greater than the interaction force between the original anion and the cationic layers. Electrostatic forces are the major driving force in this process.
The table below details the anion exchange in Erbium Hydroxide Ethanedisulfonate with various α,ω-Alkanedicarboxylates, showcasing the change in interlayer spacing.
| Intercalated Anion | Chemical Formula of Anion |
| Ethanedisulfonate (original) | ⁻O₃SCH₂CH₂SO₃⁻ |
| Succinate | ⁻OOC(CH₂)₂COO⁻ |
| Glutarate | ⁻OOC(CH₂)₃COO⁻ |
| Adipate | ⁻OOC(CH₂)₄COO⁻ |
| Pimelate | ⁻OOC(CH₂)₅COO⁻ |
| Suberate | ⁻OOC(CH₂)₆COO⁻ |
| Sebacate | ⁻OOC(CH₂)₈COO⁻ |
| Data derived from studies on Erbium Hydroxide Ethanedisulfonate which is capable of complete organic anion exchange for a variety of α,ω-alkanedicarboxylates. |
This capability for anion exchange and intercalation makes layered erbium hydroxides highly adaptable materials for a range of applications, including the development of novel functional materials where specific anions can impart desired properties such as catalytic activity, magnetic behavior, or enhanced photofunctionality.
Theoretical and Computational Investigations of Erbium 3+ ;trihydroxide
Electronic Structure Calculations
The electronic structure dictates the optical, magnetic, and chemical properties of a material. For erbium compounds, the partially filled 4f orbitals present a significant challenge for standard computational methods, requiring advanced techniques to accurately model their behavior.
Density Functional Theory (DFT) is a cornerstone of computational materials science, used to investigate the electronic properties of molecules and solids. In the context of erbium systems, DFT calculations have been employed to determine properties like enthalpies of formation and to analyze the electronic density of states (DOS). researchgate.net For instance, DFT studies on the erbium-hydrogen system have successfully predicted the stability of different hydride phases, showing good agreement with experimental measurements. researchgate.net While specific DFT studies focused solely on Erbium(3+);trihydroxide are not extensively documented, the methodology would be applied to calculate its structural parameters, vibrational frequencies, and electronic band structure.
DFT-based Tight-Binding (DFTB) methods offer a computationally less expensive alternative to traditional DFT, enabling the simulation of larger systems and longer timescales. strath.ac.uk These approaches use a simplified quantum mechanical model where parameters are derived from DFT calculations. arxiv.orgaps.org A self-consistent charge density based DFTB method that includes LDA+U potentials has been developed to handle systems with strongly localized electrons, such as those containing rare-earth ions. strath.ac.uk This makes it a potentially powerful tool for modeling the complex bonding environment in this compound.
Standard DFT approximations like the Local Spin-Density Approximation (LSDA) often fail to accurately describe the strongly correlated 4f electrons in lanthanides like erbium. researchgate.netubc.ca This is due to the self-interaction error that inadequately localizes these electrons. To overcome this, methods like LSDA+U (or DFT+U) are employed. strath.ac.ukresearchgate.net The "+U" term adds an on-site Coulomb interaction parameter (the Hubbard U) to better describe the electron localization, providing a more accurate picture of both ground-state and excited-state properties, including the energy band gap. researchgate.net This approach has been successfully used to characterize the electronic properties of Er-ions in various host materials. nsf.gov
For a highly accurate description of the electronic states arising from the f-shell, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) and calculation of spin-orbit coupling effects (RASSI-SO) are considered the state-of-the-art. These methods explicitly treat the electron correlation and spin-orbit coupling within the 4f shell, which are crucial for understanding the fine details of the electronic spectra and magnetic properties of erbium compounds.
The energy bandgap (Eg) is a critical parameter that determines the electronic and optical properties of a material. Theoretical calculations are essential for deriving this value. For erbium-containing materials, the bandgap can be influenced by the concentration of Er³⁺ ions. researchgate.net For example, the band gap of Er₂O₃ is approximately 5.0 ± 0.6 eV. researchgate.net DFT+U calculations are often necessary to accurately predict the bandgap in rare-earth compounds. nsf.gov
The Density of States (DOS) provides information about the number of available electronic states at each energy level. Calculations for erbium-doped systems reveal the presence of intra-gap defect states originating from the Er³⁺ ions. nsf.gov These states are often highly localized, showing strong erbium character with low hybridization. nsf.gov
The absorption coefficient, which dictates how far light of a particular wavelength can penetrate into a material before being absorbed, can be derived from the calculated electronic structure. Theoretical absorption spectra can identify electronic transitions, such as the characteristic ⁴I₁₅/₂ → ⁴I₁₃/₂ transition of Er³⁺, which is vital for telecommunications applications. nsf.gov
| Compound/System | Computational Method | Calculated Bandgap (eV) | Key Finding |
|---|---|---|---|
| Er₂O₃ | Experimental/Cathodoluminescence | 5.0 ± 0.6 | Determination of the fundamental bandgap. researchgate.net |
| Er-doped WS₂ | DFT+U | ~1.8 (Pristine WS₂) | Identified intra-gap states due to Er³⁺ doping. nsf.gov |
| Gd₂O₃ | Experimental/Optical | 5.2 - 6.1 | Bandgap varies with crystal structure (cubic vs. monoclinic). researchgate.net |
Crystal Field Theory and Magnetic Properties Simulations
Crystal Field Theory (CFT) provides a model to understand the splitting of the degenerate d or f electron orbital states of a metal ion when it is surrounded by ligands. amazonaws.comwikipedia.org In this compound, the Er³⁺ ion is coordinated by hydroxide (B78521) ligands, creating an electrostatic "crystal field." This field lifts the degeneracy of the 4f orbitals, resulting in a specific pattern of energy levels known as Stark levels. znaturforsch.com
The magnitude of this splitting and the resulting energy level structure determine the magnetic and spectroscopic properties of the compound. amazonaws.com The ground state term of the free Er³⁺ ion (⁴I₁₅/₂) splits into multiple Stark levels under the influence of the crystal field. znaturforsch.com The symmetry of the coordination environment around the erbium ion dictates the exact nature of this splitting.
Simulations based on CFT can predict these energy levels and the magnetic properties of the compound. By constructing a crystal field Hamiltonian and diagonalizing the energy matrix, researchers can calculate the energy levels and the corresponding wave functions. znaturforsch.com These wave functions are then used to simulate magnetic properties such as the magnetic susceptibility and the g-factors, which can be compared with experimental data from techniques like Electron Paramagnetic Resonance (EPR). znaturforsch.comnih.gov Such simulations are crucial for interpreting the magnetic behavior of erbium-based single-molecule magnets. nih.gov
| System | Symmetry | Ground State Splitting | Calculated Property |
|---|---|---|---|
| Er³⁺ in Cubic Symmetry | Cubic | ⁴I₁₅/₂ splits into Γ₆, Γ₇, and three Γ₈ levels | g-factors (g = 6.8 for Γ₆, g = 6.0 for Γ₇). znaturforsch.com |
| Na₉[Er(W₅O₁₈)₂] | Distorted Square Anti-prismatic | Multiple ground states and excited states | Magnetic spectrum, magnetization, molar susceptibility. nih.gov |
| Er(C₂H₅SO₄)₃·9H₂O | - | Stark splitting of ⁴I₁₅/₂ | Crystal field parameters (e.g., 〈r²〉A₂=125.80). nii.ac.jp |
Mechanistic Studies of Reaction Pathways and Growth
Understanding the reaction pathways for the formation and decomposition of this compound is essential for controlling its synthesis and application. While detailed computational studies on the growth mechanism of Er(OH)₃ crystals are limited, the compound's chemical behavior is known. It reacts with acids to form the corresponding erbium(III) salts. wikipedia.org
A key reaction pathway studied is its thermal decomposition. Upon heating, this compound first decomposes to form erbium oxyhydroxide (ErO(OH)). wikipedia.org With further increases in temperature, this intermediate compound decomposes to yield the more stable erbium(III) oxide (Er₂O₃). wikipedia.org
Er(OH)₃ + heat → ErO(OH) + H₂O 2 ErO(OH) + heat → Er₂O₃ + H₂O
Computational studies, likely employing DFT-based molecular dynamics, could be used to model these decomposition steps, calculating activation energies and identifying transition states to provide a detailed, atomistic understanding of the transformation process.
Defect Physics and Impurity Studies in Erbium Systems
The study of defects and impurities is critical as they can significantly alter the properties of a host material. In the context of erbium systems, research has often focused on erbium as an impurity (dopant) in other materials, such as semiconductors, to leverage its optical properties. researchgate.net
Computational studies using DFT are vital for investigating the physics of these erbium-related defects. arxiv.org Such calculations can determine defect formation energies, which indicate how easily an erbium ion can be incorporated into a host lattice. arxiv.org For example, calculations have shown that doping erbium into ZnO is energetically more favorable than into MgO or TiO₂. arxiv.org
These theoretical studies also explore the interaction between erbium ions and other impurities, such as oxygen or fluorine. researchgate.net Co-doping with impurities can modify the local crystal field around the Er³⁺ ion, which in turn affects its luminescence properties. researchgate.net Computational models can identify the stable atomic configurations of these Er-impurity complexes and calculate their electronic structure, revealing how they introduce new energy levels within the bandgap of the host material. researchgate.net While these studies are not on this compound itself, the methodologies are directly applicable to understanding the effects of intrinsic defects (e.g., vacancies) or extrinsic impurities within its crystal structure.
Erbium 3+ ;trihydroxide in Hybrid Materials and Composites
Organic–Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the advantages of both material classes, such as the flexibility and processability of polymers with the stability and functionality of inorganic compounds. The development of these hybrid materials allows for the creation of novel materials at a nanometric scale with synergistic properties. researchgate.net
The integration of erbium ions into polymer matrices is a versatile approach for creating materials with specific functionalities. One method involves the synthesis of ion-imprinted polymers (IIPs). For instance, Erbium(III) IIP particles have been synthesized by creating an erbium(III)–5,7-dichloroquinoline-8-ol–4-vinylpyridine prepolymer complex. researchgate.net This complex is then copolymerized with various functional and crosslinking monomers, such as styrene–divinyl benzene or methyl methacrylate–ethylene (B1197577) glycol dimethacrylate, using γ-irradiation. researchgate.net The erbium ions are subsequently removed, leaving behind selective cavities that can rebind Er³⁺ with high specificity. researchgate.net This technique allows for the preconcentration and separation of trace amounts of erbium. researchgate.net
Another approach involves creating composite scaffolds, such as luminescent chitosan–hydroxyapatite nanocomposite films doped with erbium ions. These materials are explored for applications like antimicrobial dressings and fluorescent cell regeneration scaffolds, exhibiting good flexibility, bioactivity, and antimicrobial properties. nih.gov
Table 1: Erbium(III) Ion Imprinted Polymer Synthesis and Performance
| Parameter | Details | Reference |
|---|---|---|
| Imprinting Method | Prepolymer complex of Er(III) with 5,7-dichloroquinoline-8-ol and 4-vinylpyridine, followed by γ-irradiation copolymerization. | researchgate.net |
| Monomer Systems | Styrene–divinyl benzene; 2-hydroxyethyl methacrylate (HEMA)–ethylene glycol dimethacrylate (EGDMA); methyl methacrylate (MMA)–EGDMA. | researchgate.net |
| Leaching Agent | 6.0 mol L⁻¹ HCl to remove the imprint ion. | researchgate.net |
| Application | Preconcentration of trace erbium(III) from large volumes. | researchgate.net |
| Enrichment Factor | Approximately 25 (e.g., 2μg of Er(III) in 500 ml concentrated into 20 ml). | researchgate.net |
The sol-gel process is a widely used chemical solution deposition technique for fabricating erbium-doped materials, offering excellent control over composition and structure at low temperatures. mdpi.commdpi.com This method is employed to synthesize erbium-doped silica films, where a silicon alkoxide like tetraethyl orthosilicate (TEOS) is used as the precursor. mdpi.com The process typically involves hydrolysis and condensation reactions, often catalyzed by both acids (e.g., HCl) and bases (e.g., NH₄OH), to form a sol that is then deposited and annealed. mdpi.com
Research on erbium-doped silica films has shown that annealing temperature and erbium concentration significantly influence the material's structural and photoluminescent properties. mdpi.com Efficient photoluminescence is often achieved at annealing temperatures of 800 °C or higher, which optically activates the Er³⁺ ions. mdpi.com The sol-gel method has also been used to produce more complex systems like BaTiO₃:(Er,Yb) xerogels for applications in upconversion photoluminescence. mdpi.comresearchgate.net The optical properties of these sol-gel-derived structures are highly dependent on factors such as sol composition, heat treatment conditions, and film thickness. mdpi.comresearchgate.net
Table 2: Sol-Gel Synthesis of Erbium-Doped Silica Films
| Parameter | Details | Reference |
|---|---|---|
| Precursors | Tetraethyl orthosilicate (TEOS), Erbium (III) nitrate pentahydrate | mdpi.com |
| Catalysts | Two-step process using Hydrochloric acid (HCl) and Ammonium (B1175870) hydroxide (B78521) (NH₄OH) | mdpi.com |
| Erbium Concentration | Ranged from 0.2% to 6% | mdpi.com |
| Annealing Temperatures | Varied from 500 °C to 900 °C | mdpi.com |
| Optimal Annealing for PL | 800 °C and 900 °C for samples with 3% and 6% erbium | mdpi.com |
| Application | Potential for use in optical devices | mdpi.com |
Composites with Other Inorganic Matrices
Composites that incorporate erbium into inorganic matrices like metal oxides, phosphates, and hydroxyapatites are of significant interest for their enhanced optical, piezoelectric, and biological properties.
Erbium ions are frequently incorporated into various metal oxide and phosphate glass hosts to create materials for lasers, amplifiers, and other photonic devices.
Metal Oxides : Erbium-doped barium titanate (BaTiO₃) is a notable example. Doping BaTiO₃ with Er³⁺ can enhance its piezoelectric and dielectric properties. theiet.org For instance, BaTiO₃/hydroxyapatite composites with erbium-doped BaTiO₃ show higher compressive strength and piezoelectric coefficients compared to those with undoped BaTiO₃. theiet.org The sol-gel technique is also a common method for synthesizing erbium oxide (Er₂O₃) nanomaterials, which are investigated for their dielectric properties as potential replacements for SiO₂ in electronic devices. researchgate.net
Phosphates : Erbium-doped phosphate glasses are valued for their spectroscopic properties. The composition of the glass, such as the type of alkaline earth metal oxide (e.g., MgO, CaO, BaO) included, influences parameters like absorption and emission cross-sections. researchgate.net The structure of erbium polyphosphate, Er(PO₃)₃, consists of a framework of infinite polyphosphate chains and ErO₆ octahedra, which is a derivative of the common structural type C for trivalent metal polyphosphates. researchgate.net
Hydroxyapatite (HA), the main inorganic component of bone, is an excellent host matrix for erbium ions due to its biocompatibility, bioactivity, and versatile apatite structure that can accommodate ionic substitutions. nih.govnih.gov Doping HA with Er³⁺ creates luminescent biomaterials with potential applications in biomedical imaging and tissue engineering. nih.govresearchgate.net
The synthesis of erbium-doped hydroxyapatite (Er-HA) can be achieved through methods like wet-chemical precipitation and microwave-assisted wet precipitation. nih.govresearchgate.net These methods can produce crystalline, nano-structured materials with controlled morphology and size, often exhibiting particle sizes of less than 50 nm. nih.govresearchgate.net In vitro bioactivity tests have shown that Er-HA materials are non-toxic to osteoblast-like cells and can form a new apatite layer when immersed in simulated body fluid, indicating their potential as implantable biomedical materials. nih.govresearchgate.net The incorporation of erbium not only imparts luminescent properties but can also improve the biological characteristics of the hydroxyapatite. nih.gov
Table 3: Properties of Erbium-Doped Hydroxyapatite (Er-HA)
| Property | Finding | Reference |
|---|---|---|
| Synthesis Method | Wet-chemical precipitation; Microwave-assisted wet precipitation | nih.govresearchgate.net |
| Morphology | Elongated, spherical, and rod-like nanocrystals (<50 nm) | nih.govresearchgate.net |
| Optical Properties | Exhibits luminescence with multiple electron transitions; high-efficiency light emission | nih.govresearchgate.net |
| Biocompatibility | Non-toxic characteristics on osteoblast-like MG-63 cell lines | researchgate.net |
| Bioactivity | Formation of an apatite layer in simulated body fluid (SBF) | nih.gov |
| Potential Applications | Biomedical luminescence imaging, sensing materials, waveguide telecommunication | nih.govresearchgate.netresearchgate.net |
Interfacial Phenomena and Interactions in Hybrid Systems
In organic-inorganic hybrids, such as erbium complexes within a polymer, the interface is where stress transfer and functional interaction occur. The chemical bonding or physical entanglement between the polymer chains and the inorganic component is crucial. For instance, in erbium hydroxide ethanedisulfonate, a cationic layered material, organic anions reside between inorganic layers, allowing for ion exchange and demonstrating a direct interaction at the organic-inorganic interface. nih.gov
In sol-gel derived systems, the interaction between the erbium ions and the host matrix (e.g., silica) is influenced by the synthesis conditions. The shielding of erbium's 4f electron shell by outer orbitals means the host has a subtle but important effect on the symmetry of the Er³⁺ sites and the Stark splitting of its energy levels, which in turn affects the luminescent properties. mdpi.com
In composites with inorganic matrices like hydroxyapatite, the substitution of Ca²⁺ ions with Er³⁺ ions within the apatite lattice represents a strong interfacial interaction. This atomic-level integration ensures a stable composite where the properties of the dopant are effectively transferred to the host matrix. nih.gov The study of heat, mass, and momentum transfer in multicomponent systems is fundamental to understanding and optimizing these interfacial interactions for desired material performance. rpi.edu
Advanced Characterization Techniques in Erbium 3+ ;trihydroxide Research
X-Ray Diffraction Techniques
X-ray diffraction (XRD) methods are fundamental for determining the crystallographic structure of materials. By analyzing the way X-rays are scattered by the electron clouds of atoms in a crystal lattice, detailed information about atomic arrangement, phase purity, and crystal size can be obtained.
Powder X-Ray Diffraction (PXRD) for Phase Identification
Powder X-Ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases present in a bulk sample. libretexts.org A powdered sample of Erbium(3+);trihydroxide is irradiated with monochromatic X-rays, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" of the material's crystal structure.
The primary application of PXRD in this compound research is to confirm the synthesis of the desired crystal structure, typically the hexagonal UCl₃-type structure common to many rare-earth trihydroxides. By comparing the experimental diffractogram to standard patterns from databases like the International Centre for Diffraction Data (ICDD), the phase purity can be assessed. ucmerced.edu The presence of peaks corresponding to precursor materials or other erbium oxide/hydroxide (B78521) phases would indicate an incomplete reaction or the formation of impurities. Furthermore, analysis of the peak broadening can provide an estimation of the average crystallite size through the Scherrer equation. libretexts.org
Table 1: Representative PXRD Data for Hexagonal this compound This table presents hypothetical data for illustrative purposes.
| 2θ (Degrees) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity (%) |
|---|---|---|---|
| 15.8 | 5.60 | (100) | 65 |
| 27.5 | 3.24 | (101) | 100 |
| 31.9 | 2.80 | (200) | 40 |
| 35.5 | 2.53 | (111) | 55 |
| 47.8 | 1.90 | (211) | 30 |
| 56.2 | 1.64 | (301) | 25 |
Single Crystal X-Ray Diffraction for Atomic Structure
For a precise determination of the atomic arrangement within the this compound crystal lattice, Single Crystal X-ray Diffraction (SC-XRD) is the definitive technique. carleton.edubruker.com Unlike PXRD, which uses a powder, SC-XRD requires a high-quality single crystal. This crystal is mounted on a goniometer and rotated in a focused X-ray beam. The resulting diffraction spots are collected by a detector, and their positions and intensities are used to construct a three-dimensional model of the electron density within the unit cell. carleton.edu
This detailed model allows for the precise determination of unit cell parameters, the exact coordinates of the erbium, oxygen, and hydrogen atoms, and crucial geometric information such as interatomic bond lengths and angles. carleton.edu For this compound, SC-XRD can confirm the nine-coordination of the Er³⁺ ion by hydroxide groups and provide exact Er-O bond distances, offering fundamental data for theoretical modeling and understanding the compound's properties.
Table 2: Illustrative Crystallographic Data from Single Crystal XRD for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | P6₃/m |
| a (Å) | 6.25 |
| c (Å) | 3.55 |
| Unit Cell Volume (ų) | 119.8 |
| Er-O Bond Length (Å) | 2.40 - 2.45 |
| O-Er-O Bond Angle (°) | 70 - 145 |
Anomalous Small-Angle X-ray Scattering (ASAXS) for Element Localization
Anomalous Small-Angle X-ray Scattering (ASAXS) is a powerful synchrotron-based technique that provides element-specific structural information on the nanoscale. researchgate.netmdpi.com It combines the principles of SAXS, which probes nanoscale density fluctuations, with the tunability of synchrotron X-rays. wikipedia.org By collecting scattering data at energies just below and at an element's absorption edge (e.g., the erbium L₃-edge), the scattering contribution of that specific element can be isolated from the rest of the material matrix. mdpi.comnih.gov
In the context of this compound research, ASAXS is particularly useful for studying composite materials or nanoparticle systems. For instance, if this compound nanoparticles are embedded in a polymer matrix, ASAXS can be used to exclusively determine the size distribution and spatial arrangement of the erbium-containing particles, filtering out the scattering signal from the matrix. This provides unambiguous information on the dispersion and aggregation of the active erbium component.
Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure
Extended X-ray Absorption Fine Structure (EXAFS) is a technique that yields information about the local atomic environment around a specific element. wikipedia.orgdiamond.ac.uk It analyzes the fine-structure oscillations in the X-ray absorption coefficient at energies well above an absorption edge. uu.nl These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom (erbium) and the waves backscattered by its neighboring atoms (oxygen). youtube.com
By analyzing the frequency and amplitude of these EXAFS oscillations, one can determine key structural parameters of the immediate local environment of the erbium atoms. This includes the identification of neighboring atomic species, the precise determination of interatomic distances (bond lengths), and the coordination number (the number of nearest neighbors). youtube.com For this compound, EXAFS can confirm the coordination of erbium by oxygen atoms and measure the Er-O bond distances, providing data that is complementary to XRD but does not require long-range crystalline order, making it suitable for amorphous or poorly crystalline samples.
Table 3: Typical Local Structure Parameters for this compound from EXAFS Analysis This table presents hypothetical data for illustrative purposes based on the Er L₃-edge.
| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|
| Er-O | 9 | 2.42 | 0.007 |
X-ray Absorption Near-Edge Structure Spectroscopy (XANES) for Electronic Structure
X-ray Absorption Near-Edge Structure (XANES) spectroscopy, also known as NEXAFS, focuses on the region of the absorption spectrum from just below to about 50 eV above an absorption edge. uu.nlwikipedia.org This region is highly sensitive to the electronic state and local coordination geometry of the absorbing atom. washington.edu The precise energy position of the absorption edge is indicative of the element's oxidation state, while the features and shape of the spectrum (e.g., pre-edge peaks, white line intensity) are influenced by the local symmetry and the nature of the chemical bonds. uu.nluu.nl
For this compound, XANES spectroscopy at the erbium L₃-edge is used to confirm the +3 oxidation state of the erbium ions. The energy position of the edge is compared with that of erbium metal and other erbium compounds of known valency. The features of the XANES spectrum can also serve as a fingerprint for the local coordination environment, distinguishing it from other structures like erbium oxide (Er₂O₃).
Electron Microscopy Techniques
Electron microscopy techniques utilize a beam of accelerated electrons to generate high-resolution images and analytical data from a sample. These methods are indispensable for visualizing the morphology, topography, and crystal structure of materials at the micro- and nanoscale.
In the study of this compound, Scanning Electron Microscopy (SEM) is commonly used to investigate the morphology and surface features of the synthesized powder. It provides information on particle size, shape, and the degree of agglomeration. For higher resolution imaging, Transmission Electron Microscopy (TEM) is employed. TEM can reveal the internal structure of the material, including the crystal lattice planes, defects, and the morphology of individual nanoparticles. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), both SEM and TEM can perform elemental analysis, confirming the presence and mapping the distribution of erbium and oxygen within the sample. mdpi.commdpi.com Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to obtain diffraction patterns from individual nanocrystals, providing crystallographic information complementary to PXRD.
Field Emission Scanning Electron Microscopy (FE-SEM) for Morphology
Field Emission Scanning Electron Microscopy (FE-SEM) is instrumental in revealing the surface topography and morphology of this compound nanomaterials. Research has shown that the morphology of erbium-containing hydroxides is highly dependent on the synthesis conditions. For instance, hexagonal Er(OH)3 crystals have been designed as small particles with diameters in the micrometer range and widths in the nanometer range. researchgate.net
Hydrothermal synthesis methods allow for the selective production of various low-dimensional nanostructures. By controlling parameters such as pH, different morphologies can be achieved. researchgate.net
Key Morphologies of Erbium Hydroxide-related Nanostructures:
Nanofibres: Formed under specific hydrothermal conditions (e.g., pH 12), these structures can have diameters ranging from 6 to 30 nm. researchgate.net
Nanorods: An increase in pH during synthesis (e.g., to pH 13) can lead to the formation of nanorods with larger diameters of 20–100 nm. researchgate.net
Nanolayers: At a lower pH (e.g., pH 6), star-like nanolayers can be formed. researchgate.net
These findings demonstrate the capability of FE-SEM to provide high-resolution images that are crucial for understanding and controlling the morphological characteristics of this compound during synthesis.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Details
Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) offer a deeper view into the internal structure of this compound, providing details on particle size, shape, and lattice structure at the atomic level.
TEM analysis of hydrothermally synthesized erbium hydroxide has revealed rod-like morphologies. researchgate.net Further analysis of Er(OH)3 particles has shown that they can be designed as small crystals with nano-sized widths. researchgate.net For related erbium oxide hydroxide (ErOOH) nanostructures, TEM and HRTEM have confirmed the formation of single-crystal mono-fibres with diameters between 6 and 30 nm. researchgate.net HRTEM is particularly powerful, enabling the visualization of lattice fringes, which provides direct evidence of the crystalline nature of the nanoparticles. For instance, in studies of similar rare-earth hydroxides like Pr(OH)3, HRTEM has shown distinct interplanar distances corresponding to specific crystal planes. researchgate.net This level of detail is essential for understanding the growth mechanisms and crystalline quality of Er(OH)3 nanostructures.
Selected Area Electron Diffraction (SAED) for Crystallinity
Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crucial information about the crystallinity of a material. wikipedia.org By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which is characteristic of the material's crystal structure.
For a single-crystal material, the SAED pattern consists of a regular array of sharp spots. In contrast, a polycrystalline material produces a pattern of concentric rings, with each ring corresponding to a specific set of crystal lattice planes. youtube.comresearchgate.net An amorphous material will show only diffuse, broad rings. youtube.com
In the context of erbium hydroxide-related materials, SAED has been used to confirm their crystalline nature. For example, analysis of ErOOH nanofibres produced a SAED pattern indicative of a single-crystal structure. researchgate.net Studies on other rare-earth hydroxides have shown SAED patterns with indexed rings corresponding to various crystal planes, confirming their polycrystalline nature. researchgate.net This technique is thus indispensable for verifying the phase and crystallinity of synthesized this compound.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, are powerful non-destructive methods used to probe the molecular vibrations within this compound, providing information on functional groups and chemical bonds.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy measures the absorption of infrared radiation by a sample, revealing the presence of specific functional groups. In the study of this compound, FTIR spectra typically show characteristic absorption bands related to hydroxyl groups (O-H) and erbium-oxygen (Er-O) bonds.
A broad absorption band is commonly observed in the high-wavenumber region, around 3400-3600 cm⁻¹, which is attributed to the stretching vibrations of O-H groups from water molecules that may be present in the material or absorbed from the environment. researchgate.netresearchgate.net The fingerprint region, typically below 1000 cm⁻¹, contains the characteristic absorptions for metal-oxygen bonds. For erbium compounds, distinct peaks corresponding to Er-O and Er-O-Er vibrations are observed in the range of 400-600 cm⁻¹. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3416 | O-H stretching from water molecules | researchgate.net |
| 563 | Er-O-Er vibration | researchgate.net |
| 471 | Er-O vibration | researchgate.net |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of molecular bonds during vibrations. For rare-earth hydroxides, including Er(OH)3, Raman spectra exhibit several characteristic active modes. The hexagonal P63/m crystal structure of REE(OH)3 gives rise to distinct Raman peaks. rsc.orgresearchgate.net
Studies on the homologous series of rare-earth hydroxides show systematic shifts in Raman peak positions due to the lanthanide contraction. researchgate.net For Er(OH)3, the three most prominent peaks are expected in specific regions. Additionally, Raman studies of aqueous solutions containing the erbium ion (Er³⁺) have identified the totally symmetric stretching mode (ν₁) of the hydrated erbium aqua ion, [Er(H₂O)₈]³⁺, at approximately 389 cm⁻¹. nih.gov
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~389 | ν₁ symmetric stretching of [Er(H₂O)₈]³⁺ | nih.gov |
| ~314 - 281 (Trend) | Ag mode (Peak 1) in REE(OH)₃ | rsc.org |
| ~399 - 340 (Trend) | Ag or E2g mode (Peak 2) in REE(OH)₃ | rsc.org |
| ~507 - 450 (Trend) | E1g mode (Peak 3) in REE(OH)₃ | rsc.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Electronic Environment
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is an ideal tool for studying the surface chemistry of this compound. aip.org
XPS analysis of erbium hydroxide involves studying the core-level spectra of erbium (Er) and oxygen (O). The binding energy of the photoemitted electrons provides information about the oxidation state of the elements. For Er(OH)3, the O 1s spectrum is particularly informative. A peak corresponding to the hydroxide (OH⁻) group is typically observed at a binding energy of around 532.8 eV. aip.org This is distinct from the peak for erbium oxide (Er₂O₃), which appears at a lower binding energy.
The erbium core levels, such as Er 4d and Er 4p, are also analyzed. The Er 4d region often shows complex multiplet splitting, which can be characteristic of the Er³⁺ oxidation state. thermofisher.com By analyzing the relative areas of the oxide and hydroxide peaks in the O 1s spectrum, a quantitative estimate of the Er₂O₃/Er(OH)₃ concentration ratio on the sample surface can be obtained. aip.org
| Core Level | Binding Energy (eV) | Assignment | Reference |
|---|---|---|---|
| O 1s | ~532.8 | Hydroxide (OH⁻) in Er(OH)₃ | aip.org |
| O 1s | ~531.4 | Possible Erbium Oxyhydroxide (ErOOH) | aip.org |
| Er 4p | - | Analyzed for Er³⁺ state in Er(OH)₃ | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition pathway of materials by measuring the change in mass as a function of temperature. For this compound (Er(OH)₃), TGA reveals a multi-step decomposition process. When heated, the compound is not stable and undergoes dehydration to form more stable intermediates and final products. alfa-chemistry.com
The thermal decomposition of this compound typically proceeds in two main stages:
Formation of Erbium Oxyhydroxide (ErO(OH)): The initial weight loss corresponds to the removal of one water molecule from two units of Er(OH)₃, leading to the formation of ErO(OH).
Formation of Erbium(III) oxide (Er₂O₃): At higher temperatures, the oxyhydroxide further decomposes to the final, stable oxide form, Erbium(III) oxide, by releasing the remaining water. wikipedia.org
2 Er(OH)₃ → 2 ErO(OH) + 2 H₂O
2 ErO(OH) → Er₂O₃ + H₂O
The theoretical weight loss for each step can be calculated based on the molecular weights of the compounds involved. These calculated values provide a benchmark for interpreting experimental TGA curves.
| Decomposition Step | Reaction | Initial Compound | Final Product | Theoretical Weight Loss (%) |
|---|---|---|---|---|
| 1 | 2 Er(OH)₃ → 2 ErO(OH) + 2 H₂O | This compound | Erbium Oxyhydroxide | 8.25% |
| 2 | 2 ErO(OH) → Er₂O₃ + H₂O | Erbium Oxyhydroxide | Erbium(III) oxide | 4.13% |
Magnetic Characterization (DC and AC Magnetometry)
The magnetic properties of materials containing the Erbium(3+) ion are of significant interest due to its large magnetic moment arising from its 4f¹¹ electronic configuration. Direct current (DC) and alternating current (AC) magnetometry are powerful techniques to probe these properties.
DC Magnetometry: DC magnetic susceptibility measurements provide insights into the static magnetic behavior of this compound. The temperature dependence of the magnetic susceptibility (χ) is typically measured. For a paramagnetic material like an erbium compound, the product χT is often plotted against temperature. At high temperatures, the value of χT is expected to be close to the theoretical value for a free Er³⁺ ion. Deviations from this value at lower temperatures can indicate the presence of magnetic ordering or crystal field effects that lift the degeneracy of the ground state. Field-dependent magnetization measurements, typically performed at low temperatures, reveal the saturation magnetization of the material, which is related to the total magnetic moment of the Er³⁺ ions.
AC Magnetometry: AC magnetic susceptibility measurements are crucial for investigating the dynamic magnetic properties, particularly for identifying slow magnetic relaxation, which is a hallmark of Single-Molecule Magnets (SMMs). In these experiments, a small oscillating magnetic field is applied, and both the in-phase (χ') and out-of-phase (χ'') components of the susceptibility are measured as a function of frequency and temperature. A non-zero out-of-phase signal (χ'') indicates that the magnetization cannot keep up with the oscillating field, signifying slow relaxation. The presence of frequency-dependent peaks in the χ'' signal is a strong indicator of SMM behavior. For many erbium(III) complexes, slow magnetic relaxation is observed, often under an applied DC field, which suggests that similar behavior could be explored in this compound.
Other Spectroscopic Methods (e.g., Electron Paramagnetic Resonance)
Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The Er³⁺ ion, with its 4f¹¹ configuration, has unpaired electrons and is therefore EPR active.
EPR spectroscopy provides detailed information about the local environment and electronic structure of the paramagnetic Er³⁺ center. The spectrum is sensitive to the symmetry of the crystal field around the erbium ion. This is because the crystal field splits the ground state energy levels of the ion. The interaction of the electron spin with an external magnetic field leads to further splitting (the Zeeman effect), and transitions between these levels can be induced by microwave radiation. The resulting EPR spectrum can reveal the g-values, which are characteristic of the electronic state of the Er³⁺ ion and its immediate coordination sphere. This information is invaluable for understanding the local structure and symmetry within the this compound lattice, which in turn influences its magnetic and optical properties. Direct detection of Er³⁺ EPR signals can sometimes be challenging and may require very low temperatures to overcome rapid spin-lattice relaxation.
Future Directions and Emerging Research Avenues
Novel Synthesis Strategies for Precision Control
The functionality of Erbium(3+);trihydroxide nanomaterials is intrinsically linked to their size, shape, and crystallinity. Consequently, a primary focus of current research is the development of synthesis methods that offer precise control over these parameters. Hydrothermal and solvothermal techniques have proven particularly effective, allowing for the formation of complex and well-defined nanostructures and microstructures by manipulating reaction conditions. nih.govresearchgate.net
Researchers have demonstrated that by carefully adjusting parameters such as temperature, pressure, pH, residence time, and reactant concentrations, a diverse array of morphologies can be achieved. nih.gov For instance, a facile hydrothermal method has been used to selectively synthesize low-dimensional nanostructures of erbium oxide hydroxide (B78521) (ErOOH), a closely related compound. By increasing the pH from 12 to 13 under identical temperature (300 °C) and pressure (25 MPa) conditions, the resulting morphology could be shifted from nanofibers to nanorods. researchgate.net A further decrease in pH to 6 resulted in the formation of a new crystalline phase of star-like nanolayers. researchgate.net Similarly, hexagonal Er(OH)₃ crystals have been synthesized using a hydrothermal strategy. researchgate.net
These studies highlight the capability to produce a range of structures, including crystalline microflowers, hexagonal microlayers, nanofibers, and nanorods, by controlling the synthesis environment. nih.govresearchgate.net The ability to create such varied morphologies is crucial for tailoring the material's properties for specific applications.
| Synthesis Method | Controlling Parameters | Resulting Morphologies | Reference |
|---|---|---|---|
| Hydrothermal Synthesis | Temperature, Pressure, pH, Reactant Concentrations, Time | Microflowers, Hexagonal Microlayers, Microsticks, Microspheres | nih.gov |
| Facile Hydrothermal Method (for ErOOH) | pH (12, 13, or 6) | Nanofibers, Nanorods, Star-like Nanolayers | researchgate.net |
| Optimized Precipitation/Hydrothermal | Lanthanide Ion Size | Controlled Particle Size for Layered Rare-Earth Hydroxides | nih.gov |
| Simple Hydrothermal Route | Calcination Temperature | Nanosheets | nih.gov |
Advanced Functionalization of this compound
To enhance the utility of this compound, particularly for applications in biological systems and advanced composites, surface functionalization is a key research avenue. Unmodified nanoparticles often face challenges such as poor dispersibility in various solvents and non-specific interactions. Advanced functionalization aims to modify the surface of these nanoparticles to improve their stability, solubility, and to introduce new functionalities. researchgate.netkobv.de
Strategies being explored, often demonstrated on analogous erbium-doped nanoparticles, include ligand exchange and surface coating or encapsulation. researchgate.netkobv.de The hydroxyl groups present on the surface of erbium hydroxides and oxyhydroxides can serve as active sites for attaching various functional molecules. researchgate.net
Ligand Exchange: This involves replacing the original surface ligands (e.g., oleate from synthesis) with new, functional ligands that can improve water dispersibility or allow for bioconjugation. researchgate.net
Encapsulation: This method involves coating the nanoparticle with an additional layer, such as an amphiphilic polymer or a silica shell. researchgate.netkobv.de This approach can enhance colloidal stability and reduce non-radiative quenching of luminescence by water molecules, which is a critical factor for optical applications. researchgate.netkobv.de
Capping Reagents: The reaction of newly formed nanoparticles with capping reagents can directly impart desired surface properties. For example, modifying the surface of erbium-doped silicon nanocrystals with specific silane derivatives has been shown to improve their solubility in certain solvents while retaining their characteristic luminescence. acs.org
Research on upconverting nanoparticles has shown that the type of surface modification—whether it's ligand exchange or encapsulation—can significantly affect the material's luminescent properties, including the brightness and the ratio between different emission bands (e.g., green and red emissions). researchgate.netkobv.de These findings provide a roadmap for the targeted functionalization of this compound to optimize its performance for specific applications.
Integration into Multifunctional Devices
The unique properties of erbium-containing materials make them suitable for a wide range of advanced devices. Research is actively exploring the integration of this compound and its derivatives into multifunctional systems for energy, catalysis, and medical applications.
Energy Storage: this compound is being investigated as a potential electrode material for supercapacitors. researchgate.net Its high surface area and electrochemical properties are promising for developing next-generation energy storage devices.
Catalysis: Erbium's electronic properties can be harnessed in catalysis. Incorporating trivalent erbium ions into the lattice of NiFe layered double hydroxides (LDH) has been shown to create a highly active catalyst for the oxygen evolution reaction (OER) in water splitting. nih.gov Furthermore, erbium oxide, which can be produced from the decomposition of erbium hydroxide, serves as a novel support for palladium nanocatalysts, demonstrating remarkable performance in hydrogenation reactions due to strong metal-support interactions. wikipedia.orgrsc.org
Optical and Electronic Devices: Erbium compounds are vital in telecommunications and display technologies. aemree.com Erbium-doped materials are used in fiber optic amplifiers, lasers, and as phosphors to enhance the color quality in LCD and LED displays. aemree.comchemicalbook.com this compound can serve as a precursor for these erbium-based optical materials.
Medical Probes and Theranostics: Layered rare-earth hydroxides, including those with erbium, are being explored for use as multi-modal medical imaging probes. nih.gov Their potential for anion exchange and the inherent properties of the rare-earth cations make them suitable for theranostic applications, which combine diagnostics and therapy. nih.gov Erbium-based lasers also have established applications in medical and dental procedures. mdpi.com
| Application Area | Device/System | Role of this compound/Derivative | Reference |
|---|---|---|---|
| Energy | Supercapacitors | Active Electrode Material | researchgate.net |
| Energy/Catalysis | Water Splitting (OER) | Dopant in NiFe-LDH to Enhance Catalytic Activity | nih.gov |
| Catalysis | Hydrogenation Reactions | Precursor for Er₂O₃ support for Palladium Nanocatalysts | rsc.org |
| Optics | Fiber Optic Amplifiers, Lasers, Displays | Active Optical Medium (as Er³⁺ ion) | aemree.com |
| Medicine | Multi-modal Imaging Probes | Core component of Layered Rare-Earth Hydroxide nanoparticles | nih.gov |
Deepening Understanding of Fundamental Mechanisms
Advancements in the application of this compound are underpinned by a deepening understanding of its fundamental electronic and optical properties. The behavior of the Er³⁺ ion, with its complex energy level structure arising from its 4f electron shell, is central to its functionality.
A key area of investigation is the mechanism of upconversion luminescence, a process where the material absorbs multiple low-energy photons (typically in the near-infrared) and emits a single higher-energy photon (in the visible spectrum). This phenomenon is crucial for applications in bio-imaging and sensing. Studies have identified several pathways responsible for this process in Er³⁺ systems, including:
Excited State Absorption (ESA): An ion in an excited state absorbs another photon to reach an even higher energy level.
Energy Transfer Upconversion (ETU): An excited ion transfers its energy to a neighboring excited ion, promoting the second ion to a higher energy state while the first returns to a lower state.
Cross-Relaxation: This process can populate specific energy levels, influencing the color of the emitted light. For instance, the cross-relaxation pathway of ⁴I₁₁/₂ + ⁴I₁₃/₂ → ⁴F₉/₂ + ⁴I₁₅/₂ has been identified as the main contributor to red band emission under 800 nm excitation. rsc.org
Theoretical studies on the electronic structure of the erbium atom provide crucial data on excitation energies, transition rates, and other atomic properties. researchgate.net Advanced spectroscopic techniques, such as electromagnetically induced transparency (EIT), are being used to perform high-resolution studies of erbium's Rydberg states, providing more accurate values for its ionization potential and a better understanding of its complex electronic structure. aps.org This fundamental knowledge is essential for designing materials with tailored optical responses and for optimizing the efficiency of upconversion and other luminescence processes. rsc.orgmdpi.com
Q & A
Q. What statistical approaches are suitable for analyzing heterogeneous datasets on this compound?
- Methodological Answer :
- Principal Component Analysis (PCA) : To identify correlations between synthesis parameters and material properties.
- Error-weighted averaging : Adjust for instrumental variability in PL or XPS datasets.
- Tools like Python’s SciPy or R can automate analysis, ensuring transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
